Norvalinamide
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like reactivity and stability .Scientific Research Applications
1. Pharmaceutical Industry Applications
Yunlong et al. (2017) developed an environmentally friendly method for producing l-norvaline, a vital intermediate in the production of the antihypertensive drug Perindopril. Their method achieved high purity and an enantiomeric excess over 99% (Yunlong et al., 2017).
2. Tumor Immunotherapy
Ren et al. (2021) reported an injectable hydrogel strategy using an L-norvaline-based immunomodulating gelator to block the ARG1 pathway effectively, enhancing tumor immunotherapy. This strategy combines ARG1 pathway blockage and immunogenic cell death (Ren et al., 2021).
3. Diabetes-Induced Sexual Dysfunction
De et al. (2016) studied the effect of l-Norvaline on sexual impairment in diabetic male rats. Their research indicated significant improvement in various biochemical and hormonal parameters, suggesting l-Norvaline's potential in treating diabetes-induced sexual dysfunction (De et al., 2016).
4. Oxidative Stress in Diabetes
De and Singh (2016) explored the effectiveness of L-Norvaline and alpha-tocopherol in combating oxidative stress in the testes of hyperglycemic male rats. The study found significant improvements in various antioxidant enzymes levels, suggesting a protective role against diabetes-induced oxidative stress (De & Singh, 2016).
5. Alzheimer's Disease Treatment
Polis et al. (2019) investigated the neuroprotective effects of L-norvaline in a triple-transgenic model of Alzheimer's disease. Their study found that L-norvaline treatment reverses cognitive decline and shows potential as a therapeutic agent against Alzheimer’s disease (Polis et al., 2019).
6. Electrochemical Applications
Jia et al. (2016) conducted a study on the electro-polymerization of l-Norvaline for developing an electrochemical sensor. This sensor showed promising applications for the detection of metribuzin in soil samples (Jia et al., 2016).
7. Metabolic Syndrome Treatment
Dobhal et al. (2021) assessed L-Norvaline's effects in treating abnormalities associated with metabolic syndrome in hyperlipidemic diabetic rats. Their findings suggest that L-Norvaline can be a potential treatment strategy for managing metabolic syndrome symptoms (Dobhal et al., 2021).
8. Proteome Analysis
Cvetesic et al. (2016) used shotgun proteomics to analyze in vivo mistranslation in E. coli, demonstrating the misincorporation of the non-proteinogenic amino acid norvaline, revealing insights into protein synthesis and mistranslation processes (Cvetesic et al., 2016).
9. Amino Acid Quantitation in Clinical Samples
Pretorius et al. (2018) optimized a quantitative amino acid method with pre-column derivatization using norvaline, enhancing the operational efficiency in detecting amino acids in clinical samples (Pretorius et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-aminopentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRUKLJLGXLGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561741 | |
Record name | Norvalinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopentanamide | |
CAS RN |
5632-86-0 | |
Record name | 2-Aminopentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5632-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norvalinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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